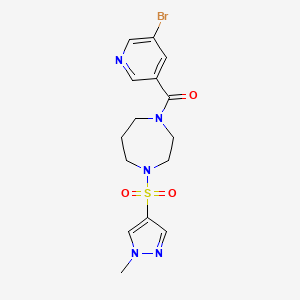

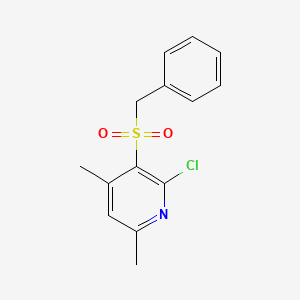

3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a benzylsulfonyl group, a chlorine atom, and two methyl groups .

Molecular Structure Analysis

The molecular structure of a similar compound, 3-benzylsulfonyl-7-diethylaminocoumarin, has been confirmed by X-ray crystal analysis . This might suggest that a similar method could be used to analyze the structure of “this compound”.Chemical Reactions Analysis

Sulfonyl compounds, such as the benzylsulfonyl group in this compound, are known to participate in various chemical reactions. For example, they can undergo oxidation, reduction, and substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like color, density, hardness, solubility, and reactivity . Without specific information on “this compound”, it’s difficult to provide an accurate analysis of its properties.Scientific Research Applications

Synthesis and Pharmaceutical Applications

3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine and its derivatives are primarily used in the pharmaceutical industry for the synthesis of complex organic compounds. A notable application involves the development of a two-step pharmaceutical manufacturing process for large-scale preparation of certain compounds from commercially available materials. For instance, a benzylpurine free base was prepared by benzylation of 6-chloro-9H-purin-2-amine with a related compound, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. The process demonstrated the importance of using this compound class for manufacturing pharmaceuticals with high purity and yield under controlled conditions (Shi et al., 2015).

Chemical Synthesis and Green Chemistry

This compound class is also significant in chemical synthesis, particularly in the modified synthesis of intermediate compounds like Dexlansoprazole. The process involves several steps, such as N-oxidation of 2,3-lutidine, one-pot synthesis of certain pyridine-N-oxides, and their subsequent transformations. This synthesis route is especially valued in green chemistry due to its efficiency and minimized waste production, demonstrating the compound's role in developing more sustainable chemical processes (Gilbile et al., 2017).

Crystallography and Molecular Interactions

The derivatives of this compound are used in crystallography to study molecular interactions and structures. For example, research involving pyrimethamine and aminopyrimidine derivatives, which are biologically important, utilized these compounds to investigate hydrogen-bonded bimolecular ring motifs and their interactions with sulfonate and carboxylate groups. This research provides valuable insights into the molecular structures and interaction patterns of biologically relevant compounds (Balasubramani et al., 2007).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-benzylsulfonyl-2-chloro-4,6-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-8-11(2)16-14(15)13(10)19(17,18)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJYBNQXEVKOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)CC2=CC=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666772 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602533.png)

![3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2602535.png)

![2-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2602543.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2602544.png)

![4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde](/img/structure/B2602546.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2602550.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide](/img/structure/B2602551.png)